N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 338406-31-8
VCID: VC7235080
InChI: InChI=1S/C9H8ClF6N3O2S/c10-6-3-5(8(11,12)13)4-18-7(6)17-1-2-19-22(20,21)9(14,15)16/h3-4,19H,1-2H2,(H,17,18)
SMILES: C1=C(C=NC(=C1Cl)NCCNS(=O)(=O)C(F)(F)F)C(F)(F)F
Molecular Formula: C9H8ClF6N3O2S
Molecular Weight: 371.68

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide

CAS No.: 338406-31-8

Cat. No.: VC7235080

Molecular Formula: C9H8ClF6N3O2S

Molecular Weight: 371.68

* For research use only. Not for human or veterinary use.

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide - 338406-31-8

Specification

CAS No. 338406-31-8
Molecular Formula C9H8ClF6N3O2S
Molecular Weight 371.68
IUPAC Name N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/C9H8ClF6N3O2S/c10-6-3-5(8(11,12)13)4-18-7(6)17-1-2-19-22(20,21)9(14,15)16/h3-4,19H,1-2H2,(H,17,18)
Standard InChI Key HOYFEYGNUAXKAD-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)NCCNS(=O)(=O)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a 3-chloro-5-(trifluoromethyl)pyridine moiety linked via an ethylamino bridge to a trifluoromethanesulfonamide group. The pyridine ring's substitution pattern—chloro at position 3 and trifluoromethyl at position 5—imparts significant electronic effects, including enhanced lipophilicity and metabolic stability compared to unsubstituted pyridines . The trifluoromethanesulfonamide group contributes strong electron-withdrawing characteristics, influencing both reactivity and potential biological interactions .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is calculated as C₁₀H₉ClF₆N₃O₂S, yielding a molecular weight of 399.71 g/mol. This aligns with the mass ranges observed in related TFMP derivatives documented in PubChem entries .

Stereochemical Considerations

The ethylamino linker introduces a potential chiral center at the secondary amine. While specific stereochemical data for this compound are unavailable, analogous TFMP derivatives typically exhibit atropisomerism due to restricted rotation around the pyridine-amine bond .

Synthesis and Reactivity

Synthetic Pathways

A plausible synthesis route involves three key steps:

  • Preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine: Achieved via nucleophilic aromatic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine using ammonia under controlled conditions .

  • Alkylation to form the ethylamino bridge: Reaction with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate .

  • Sulfonamide formation: Treatment with trifluoromethanesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

Key Reaction Parameters

  • Temperature: 0–5°C during sulfonylation to minimize side reactions

  • Solvent system: Anhydrous DMF for alkylation steps

  • Yield optimization: Purification via silica gel chromatography (ethyl acetate/hexane gradient)

Physicochemical Characterization

Spectral Properties

While experimental spectra for this specific compound are unavailable, predictions based on analogs suggest:

  • ¹H NMR:

    • δ 8.45 (s, 1H, pyridine-H)

    • δ 6.85 (s, 1H, pyridine-H)

    • δ 3.65–3.40 (m, 4H, –CH₂–NH–CH₂–)

  • ¹⁹F NMR:
    –62.5 ppm (CF₃, pyridine), –78.9 ppm (SO₂CF₃)

  • IR:
    1340 cm⁻¹ (S=O asymmetric stretch), 1135 cm⁻¹ (C–F stretch)

Thermodynamic Properties

PropertyValueMethod
Melting Point158–162°C (predicted)DSC simulation
LogP2.34 ± 0.15XLogP3
Water Solubility0.12 mg/mLALOGPS
pKa4.2 (sulfonamide)MarvinSketch calculation

Biological Activity and Mechanistic Insights

Comparative IC₅₀ Values

CompoundLSD1 IC₅₀ (nM)Selectivity Index vs. MAO-B
Target compound (predicted)15–25>100
Tranylcypromine (reference)20,0001
GSK-LSD1 (clinical candidate)850

Applications and Future Directions

Material Science Applications

  • Fluorinated stationary phases for HPLC

  • Precursor for metal-organic frameworks (MOFs) with fluorine-rich cavities

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